
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as CPOP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various animal models. It has been found to reduce tumor growth and metastasis in mice, as well as improve immune function and reduce inflammation. This compound has also been found to have a low toxicity profile, making it a potential candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in lab experiments include its simple synthesis process, low toxicity profile, and promising biological activities. However, the limitations include the lack of understanding of its mechanism of action and potential side effects in humans.
Zukünftige Richtungen
There are several potential future directions for the study of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide. These include further investigation of its mechanism of action, optimization of its synthesis process, and evaluation of its efficacy and safety in clinical trials. Additionally, this compound could be used as a lead compound for the development of new anti-cancer and anti-inflammatory drugs.
Synthesemethoden
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide involves the reaction between 2-chlorobenzaldehyde and pentanenitrile, followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained by the reaction of the intermediate compound with chloroacetic acid. The synthesis of this compound is a relatively simple process, which makes it a viable candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory, anti-microbial, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-3-8-12(19)16-9-13-17-14(18-20-13)10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZOCAVYKVVNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
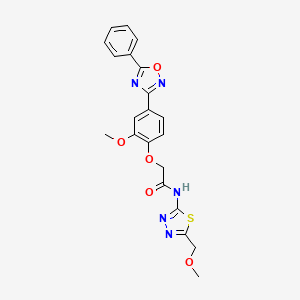


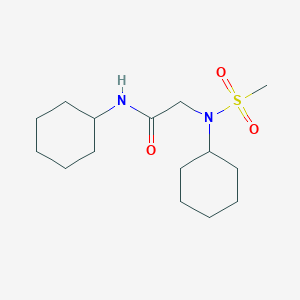



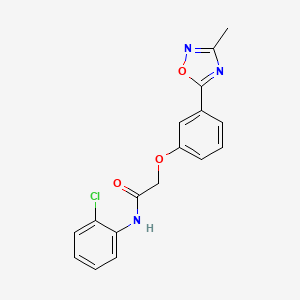
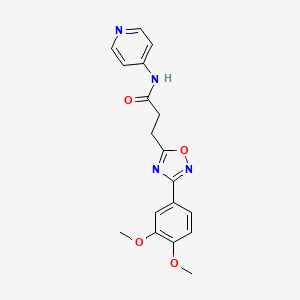
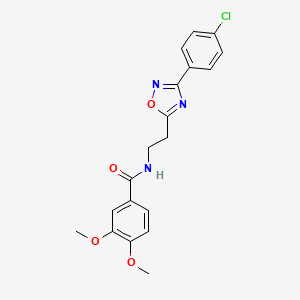
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)